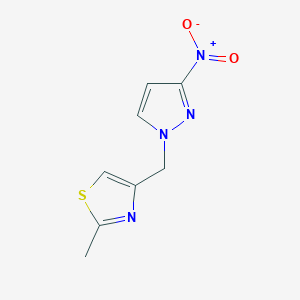

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole

Description

Properties

Molecular Formula |

C8H8N4O2S |

|---|---|

Molecular Weight |

224.24 g/mol |

IUPAC Name |

2-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,3-thiazole |

InChI |

InChI=1S/C8H8N4O2S/c1-6-9-7(5-15-6)4-11-3-2-8(10-11)12(13)14/h2-3,5H,4H2,1H3 |

InChI Key |

TVFDPNHXCZIOFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)CN2C=CC(=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thioamides with Halogenated Ketones

The formation of the thiazole ring is frequently achieved via cyclocondensation between thioamide precursors and α-haloketones. For 2-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole, this method involves synthesizing a pyrazole-containing thioamide intermediate, which subsequently reacts with 2-bromoacetone or analogous reagents.

In a representative procedure, 3-nitro-1H-pyrazole-1-carbothioamide is prepared by treating 3-nitro-1H-pyrazole with ammonium thiocyanate in acetic acid. This intermediate undergoes cyclization with 2-bromoacetone in ethanol under reflux, yielding the thiazole core. The reaction is catalyzed by triethylamine, which facilitates deprotonation and enhances nucleophilic attack at the α-carbon of the bromoketone. Typical yields range from 72% to 84%, with purification via column chromatography (hexane/ethyl acetate, 7:3).

Key variables affecting yield:

Nucleophilic Substitution at the Thiazole 4-Position

An alternative route involves functionalizing preformed thiazole derivatives. 4-(Chloromethyl)-2-methylthiazole serves as a pivotal intermediate, reacting with 3-nitro-1H-pyrazole in the presence of a base.

Synthetic protocol:

-

Synthesis of 4-(chloromethyl)-2-methylthiazole:

-

Coupling with 3-nitro-1H-pyrazole:

Table 1. Optimization of Nucleophilic Substitution Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 12 | 78 |

| NaOH | Ethanol | Reflux | 8 | 65 |

| DBU | DMF | 100 | 6 | 71 |

Advanced Strategies: Multicomponent and Catalytic Approaches

One-Pot Synthesis via Hantzsch Thiazole Formation

Structural Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Electrophiles such as halogens, acids, or alkylating agents.

Cyclization: Strong acids or bases to facilitate ring closure.

Major Products

Reduction: 2-Methyl-4-((3-amino-1H-pyrazol-1-yl)methyl)thiazole.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives, including 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole, exhibit significant antimicrobial properties. A study assessed its effectiveness against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| S. aureus | 10 µg/mL | |

| P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the thiazole and pyrazole structures enhances the compound's antimicrobial efficacy, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Properties

Thiazole derivatives have been shown to possess anti-inflammatory effects. In a controlled study, compounds similar to this compound were evaluated for their ability to inhibit inflammatory pathways. The results indicated that these compounds could modulate the activity of cyclooxygenase enzymes, which are crucial in inflammatory processes .

Anticancer Potential

The anticancer activity of thiazole derivatives has also been investigated. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function. This mechanism suggests potential use in cancer therapy, particularly for tumors resistant to conventional treatments .

Pesticidal Activity

The compound has shown promise as a pesticide due to its biological activity against various pests and pathogens affecting crops. Studies have reported effective inhibition of fungal growth and pest reproduction when treated with thiazole derivatives, indicating their potential use in agricultural formulations .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In vivo studies involving animal models showed that treatment with thiazole derivatives significantly reduced paw edema induced by carrageenan, highlighting their anti-inflammatory properties. The study concluded that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitro and thiazole groups. These interactions can lead to the modulation of biological pathways, resulting in its observed biological activities .

Comparison with Similar Compounds

The following compounds share structural or synthetic similarities with 2-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole:

Structural Analogues

2-Methyl-4-(3-nitrophenyl)-1,3-thiazole hydrobromide ()

- Structure : Substituted thiazole with a 3-nitrophenyl group at position 4 and a methyl group at position 2.

- Key Differences : The nitro group is directly attached to a phenyl ring rather than a pyrazole. The hydrobromide salt form enhances solubility compared to the neutral target compound.

- Significance : Demonstrates how aryl substituents (phenyl vs. pyrazole) alter electronic properties and intermolecular interactions.

2.1.2. Phenoxymethylbenzoimidazole-Thiazole-Triazole Derivatives ()

- Examples: Compounds 9a–9e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).

- Structure : Hybrid molecules combining thiazole, triazole, and benzimidazole moieties.

- Key Differences : The target compound lacks triazole and benzimidazole components but shares the thiazole core. Substituents like bromophenyl or fluorophenyl in 9a–9e introduce steric and electronic variability.

- Synthetic Methods : Compounds 9a–9e were synthesized using click chemistry (Cu-catalyzed azide-alkyne cycloaddition), contrasting with the nitro-pyrazole coupling likely used for the target compound.

2.1.3. (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one ()

- Structure: Pyrazole derivative with hydroxy and methyl substituents, linked to an enone-aniline system.

Key Observations

- Substituent Impact: The nitro group on pyrazole (target) vs. phenyl () or hydroxy () alters solubility and reactivity.

- Synthetic Flexibility : highlights the use of click chemistry for modular assembly of complex heterocycles, a strategy adaptable to the target compound’s synthesis.

- Characterization Gaps : While compounds in and were validated via melting points, IR, and NMR , analogous data for the target compound are absent in the provided evidence.

Biological Activity

2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₄O₂S, with a molecular weight of approximately 224.24 g/mol. Its structure includes a thiazole ring substituted with a pyrazole moiety, which is known to enhance biological activity due to the presence of the nitro group.

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives, including those similar to this compound, against multiple microbial strains.

Table 1: Antimicrobial Activity of Related Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Organisms |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Escherichia coli |

| 13 | 0.25 | 0.30 | Candida albicans |

The compound 7b showed the most potent activity, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazole and pyrazole derivatives has been widely studied. Research indicates that these compounds can inhibit the growth of various cancer cell lines.

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| 7a | Breast Cancer (MDA-MB-231) | 5.5 |

| 10 | Liver Cancer (HepG2) | 6.2 |

| 13 | Lung Cancer | 4.8 |

In vitro studies have shown that compounds similar to this compound can effectively inhibit cell proliferation in multiple cancer types, indicating their potential as anticancer agents .

Antioxidant Activity

The antioxidant properties of thiazole and pyrazole derivatives are also noteworthy. A study evaluating various compounds found that certain derivatives exhibited strong radical scavenging activity.

Table 3: Antioxidant Activity of Thiazole-Pyrazole Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Ligand 4 | 4.67 |

| Ligand A | 20.56 |

| Ligand B | 45.32 |

The compound Ligand 4 demonstrated superior antioxidant activity with an IC50 value of 4.67 μg/mL, highlighting the potential health benefits of these derivatives .

The biological activities of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in microbial resistance and cancer proliferation pathways. The nitro group is particularly influential in modulating the reactivity and binding affinity of the compound to these targets.

Q & A

Q. What are the established synthesis strategies for 2-Methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)thiazole and related heterocyclic compounds?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1 : Formation of the thiazole core via cyclization of thioamides with α-halo ketones (e.g., chloroacetone) under reflux .

- Step 2 : Introduction of the pyrazole moiety via Ullmann coupling or nucleophilic substitution. For example, coupling 3-nitro-1H-pyrazole with a bromomethyl-thiazole intermediate using copper catalysts .

- Step 3 : Purification via column chromatography and validation by melting point analysis, IR (C=N/C=O stretches), and NMR (aromatic proton integration) .

Q. Which structural characterization techniques are critical for confirming the molecular geometry of this compound?

Methodological Answer:

- X-ray crystallography : Resolve bond lengths and dihedral angles (e.g., thiazole-pyrazole torsion angles ~40–45°) using SHELXL for refinement .

- NMR spectroscopy : Assign protons on the thiazole (δ 7.2–8.1 ppm) and pyrazole (δ 8.3–8.6 ppm) rings via 2D COSY/HSQC .

- Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (deviation <0.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of nitro-pyrazole-thiazole hybrids?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency vs. protic solvents (ethanol) .

- Catalyst screening : Copper(I) iodide vs. palladium catalysts for Ullmann coupling; CuI often provides higher yields (>85%) for aryl-heterocycle bonds .

- Temperature control : Reflux at 80–100°C minimizes side products (e.g., dimerization) .

Q. How do structural modifications (e.g., substituent position) influence biological activity in similar compounds?

Methodological Answer:

- SAR studies : Compare analogs with substituents at the pyrazole 3-position (e.g., nitro vs. trifluoromethyl groups). Nitro groups enhance antimicrobial activity (MIC 2–8 µg/mL) due to electron-withdrawing effects .

- Docking simulations : Use AutoDock to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Nitro groups may form hydrogen bonds with active-site residues .

Q. What computational methods are used to predict solubility and log P values for nitro-heterocycles?

Methodological Answer:

- log P calculation : Employ fragment-based methods (e.g., Crippen’s method) or software like MarvinSketch. For 2-methyl-4-(pyrazolyl)thiazoles, log P typically ranges 2.3–3.5, correlating with DMSO solubility (>500 µM) .

- MD simulations : Assess hydration free energy to predict aqueous solubility limits .

Q. How can researchers resolve contradictions in reported melting points or spectral data for structurally similar compounds?

Methodological Answer:

- Reproduce conditions : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and heating rates during melting point determination .

- Cross-validate spectra : Compare NMR chemical shifts with DFT-calculated values (Gaussian09/B3LYP/6-31G**) to identify misassignments .

Q. What strategies mitigate solubility challenges during biological assays for nitro-substituted heterocycles?

Methodological Answer:

- Co-solvent systems : Use 2–5% DMSO in PBS buffer; avoid concentrations >10% to prevent cytotoxicity .

- Prodrug design : Introduce phosphate esters at the thiazole 2-position to enhance aqueous solubility .

Methodological and Analytical Challenges

Q. How are anisotropic displacement parameters analyzed in X-ray structures of nitro-heterocycles?

Methodological Answer:

Q. What experimental precautions ensure stability during storage and handling of nitro-containing compounds?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent nitro group degradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thiazole ring .

Q. How do researchers validate the absence of polymorphic forms in crystallographic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.